molecular formula C10H10N2O2 B2373426 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one CAS No. 1378372-01-0

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one

Cat. No.: B2373426
CAS No.: 1378372-01-0
M. Wt: 190.202
InChI Key: GWRWOZRMUDBBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a hydroxymethyl group at the 6-position and a methyl group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with formaldehyde and a suitable methylating agent. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(carboxymethyl)-2-methylquinazolin-4(1H)-one.

    Reduction: Formation of 6-(hydroxymethyl)-2-methyl-1,2,3,4-tetrahydroquinazolin-4-one.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function. The exact pathways and molecular targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione: Another heterocyclic compound with a hydroxymethyl group.

    Hydroxymethylfurfural: An organic compound with a hydroxymethyl group, known for its applications in the production of biofuels and chemicals.

Uniqueness

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure and the presence of both hydroxymethyl and methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

6-(hydroxymethyl)-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-3-2-7(5-13)4-8(9)10(14)12-6/h2-4,13H,5H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRWOZRMUDBBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CO)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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